molecular formula C15H15N5O3 B11474620 4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile

Cat. No.: B11474620
M. Wt: 313.31 g/mol
InChI Key: PDWHRSMZFDGBHJ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups, including a methoxymethyl group, a methyl group, a nitro group, an amino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile typically involves multiple steps, including nitration, amination, and coupling reactions. One common route involves the following steps:

    Nitration: Introduction of the nitro group to the pyridine ring using a nitrating agent such as nitric acid.

    Amination: Introduction of the amino group through a reaction with an appropriate amine.

    Coupling Reaction: Formation of the carbonitrile group through a coupling reaction with a nitrile source.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles.

    Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-3-yl)methyl]amino}pyridine-3-carbonitrile
  • 4-(Methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile
  • 4-(Methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-2-yl)ethyl]amino}pyridine-3-carbonitrile

Uniqueness

The uniqueness of 4-(methoxymethyl)-6-methyl-5-nitro-2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-5-nitro-2-(pyridin-2-ylmethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C15H15N5O3/c1-10-14(20(21)22)13(9-23-2)12(7-16)15(19-10)18-8-11-5-3-4-6-17-11/h3-6H,8-9H2,1-2H3,(H,18,19)

InChI Key

PDWHRSMZFDGBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)NCC2=CC=CC=N2)C#N)COC)[N+](=O)[O-]

Origin of Product

United States

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